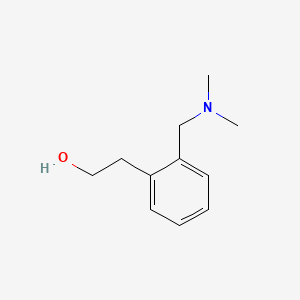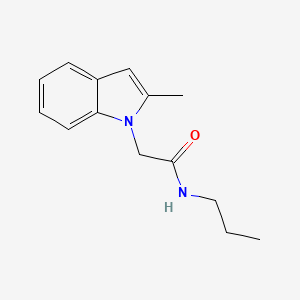
2-(2-((Dimethylamino)methyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((Dimethylamino)methyl)phenyl)ethanol is an organic compound with the molecular formula C11H17NO. It is a member of the class of ethanolamines, which are compounds containing both an amine and an alcohol functional group. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Dimethylamino)methyl)phenyl)ethanol typically involves the reaction of dimethylamine with a suitable precursor, such as a benzyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction of dimethylamine with 2-bromomethylphenyl ethanol in the presence of a base like sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and distillation to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((Dimethylamino)methyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2-((Dimethylamino)methyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-((Dimethylamino)methyl)phenyl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of both amine and alcohol functional groups allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N,N-Dimethylaminoethanol
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
2-(2-((Dimethylamino)methyl)phenyl)ethanol is unique due to its specific structure, which combines a dimethylamino group with a phenyl ring and an ethanol moiety. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable in specific research and industrial contexts.
Propiedades
Número CAS |
14761-82-1 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
2-[2-[(dimethylamino)methyl]phenyl]ethanol |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-11-6-4-3-5-10(11)7-8-13/h3-6,13H,7-9H2,1-2H3 |
Clave InChI |
GNXNEPUCWXANEW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC=C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)








